1-(Prop-2-yn-1-yl)quinazolin-4(1H)-one
Description
Properties
Molecular Formula |
C11H8N2O |
|---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
1-prop-2-ynylquinazolin-4-one |
InChI |
InChI=1S/C11H8N2O/c1-2-7-13-8-12-11(14)9-5-3-4-6-10(9)13/h1,3-6,8H,7H2 |
InChI Key |
VVLLPCLQDRIPRC-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN1C=NC(=O)C2=CC=CC=C21 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
1-(Prop-2-yn-1-yl)quinazolin-4(1H)-one has been studied for its potential therapeutic effects, particularly in the following areas:
Anticancer Activity
Research indicates that quinazolinone derivatives exhibit significant anticancer properties. For instance, studies have shown that modifications on the quinazolinone scaffold can lead to compounds with enhanced activity against various cancer cell lines. The propargyl group in 1-(Prop-2-yn-1-yl)quinazolin-4(1H)-one may contribute to this activity by facilitating interactions with biological targets involved in cancer progression.
Antimicrobial Properties
Quinazolinones are also noted for their antimicrobial activities. Investigations into the antibacterial and antifungal potential of this compound suggest it could serve as a lead compound for developing new antibiotics, particularly against resistant strains of bacteria.
Neurological Applications
Preliminary studies suggest that compounds similar to 1-(Prop-2-yn-1-yl)quinazolin-4(1H)-one may exhibit neuroprotective effects. This could be beneficial in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease by modulating pathways involved in neuronal survival.
Material Science Applications
In material science, compounds like 1-(Prop-2-yn-1-yl)quinazolin-4(1H)-one can be utilized in the development of advanced materials:
Polymer Chemistry
The compound can act as a monomer or crosslinker in polymer synthesis, potentially leading to materials with enhanced thermal stability or mechanical properties. Its unique functional groups allow for various chemical modifications, making it versatile for creating novel polymeric materials.
Fluorescent Materials
Due to its conjugated structure, there is potential for this compound to be used in developing fluorescent dyes or sensors. These applications are particularly relevant in bioimaging and environmental monitoring.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal examined the effects of various quinazolinone derivatives on human cancer cell lines. The study found that 1-(Prop-2-yn-1-yl)quinazolin-4(1H)-one exhibited IC50 values indicating significant cytotoxicity against breast cancer cells (MCF7), suggesting further exploration as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
In another research project, the antimicrobial efficacy of several quinazolinones was tested against Gram-positive and Gram-negative bacteria. The results indicated that 1-(Prop-2-yn-1-yl)quinazolin-4(1H)-one demonstrated notable antibacterial activity, particularly against Staphylococcus aureus, highlighting its potential as a scaffold for antibiotic development.
Chemical Reactions Analysis
1,3-Dipolar Cycloaddition Reactions
1-(Prop-2-yn-1-yl)quinazolin-4(1H)-one undergoes regioselective 1,3-dipolar cycloaddition with nitrile oxides to form isoxazole-fused tricyclic quinazoline derivatives. This reaction is catalyzed by tert-butyl nitrite (TBN) in dimethyl sulfoxide (DMSO) at 80°C, yielding products in 50–83% efficiency .
Key Findings:
-
Regioselectivity : Density Functional Theory (DFT) studies (B3LYP/6-31G(d)) reveal a concerted but asynchronous mechanism, favoring the formation of 3,5-disubstituted isoxazoles (P-1) over alternative regioisomers (P-2) due to lower activation energy (−81.15 kcal/mol vs. −77.32 kcal/mol) .
-
Substituent Effects : Electron-donating groups (e.g., methyl, methoxy) on the quinazoline core enhance reaction yields (73–83%), while bulky substituents (e.g., phenyl) reduce efficiency (50–75%) .
Example Reaction:
Click Chemistry with Azides
The terminal alkyne moiety enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to synthesize triazole-linked quinazoline derivatives. This reaction proceeds in aqueous DMF at room temperature using CuI as a catalyst .
Data Table: Triazole-Acetamide Derivatives
| Entry | Amine Component | Product Yield (%) | Biological Activity (IC50, μM) |
|---|---|---|---|
| 8a | 4-Chloroaniline | 85 | 12.3 (HCT-116) |
| 8b | 4-Methoxyaniline | 78 | 18.7 (MCF-7) |
| 8c | 3-Nitroaniline | 72 | 22.1 (A549) |
Nucleophilic Addition and Alkylation
The propargyl group participates in nucleophilic additions under basic conditions. For instance:
-
Mannich Reaction : Reacts with formaldehyde and cyclic amines (e.g., piperidine) in the presence of CuCl to form aminoacetylenicoxyquinazoline derivatives (yields: 70-90%) .
-
Alkylation : Propargyl bromide alkylation under phase-transfer catalysis (PTC) with tetra-n-butylammonium bromide (TBAB) yields N-propargylated intermediates for further functionalization .
Mechanistic Insight :
The carbanion generated from the terminal alkyne attacks electrophilic carbons in Schiff bases or alkyl halides, forming C–C bonds without requiring inert conditions .
Oxidative Coupling Reactions
Under Glaser-Hay conditions (Cu(OAc)₂, DMSO), the compound undergoes homocoupling to form symmetric bis-quinazolinones. These C2-symmetric derivatives exhibit enhanced anti-tubercular activity (MIC: 12.5–25.0 μg/mL) .
Example:
Comparison with Similar Compounds
Comparison with Structural Analogues
Positional Isomerism: N1 vs. N3 Substitution
The position of the propargyl group significantly impacts reactivity and physical properties:
- Its alkyne group is primed for CuAAC reactions .
- 3-(Prop-2-yn-1-yl)quinazolin-4(3H)-one : Synthesized via LiOH-mediated alkylation in THF, this N3-substituted isomer forms colorless crystals (m.p. 115–116°C) . The N3 substitution may alter electronic distribution, affecting hydrogen bonding and solubility compared to the N1 analogue.
Table 1: Positional Isomers of Propargyl-Substituted Quinazolinones
Functional Group Variations
Propargyl Ether vs. Thioether
- 4-(Prop-2-yn-1-yloxy)phenylquinazolin-4(3H)-one : A propargyl ether derivative synthesized in 92% yield via CuSO₄/Na-ascorbate-catalyzed click chemistry. The ether linkage reduces electrophilicity compared to direct N-propargyl substitution, limiting CuAAC efficiency .
- 2-(Prop-2-yn-1-ylthio)quinazolin-4(3H)-one : The thioether group (S-linkage) increases nucleophilicity, enabling SN2 reactions. Used in triazole synthesis under Cu catalysis .
Table 2: Propargyl Derivatives with Heteroatom Linkages
Dihydroquinazolinone Analogues
- This compound was evaluated for anti-tubercular activity, though specific data are unavailable .
Aryl-Substituted Quinazolinones
2-Arylamino Derivatives
describes 2-arylaminogroups (e.g., 4-nitrophenyl, 3,4-dichlorophenyl) with melting points ranging from 143–193°C. These derivatives exhibit higher thermal stability than propargyl-substituted analogues, likely due to stronger π-π stacking and hydrogen bonding .
Table 3: Selected 2-Arylaminoquinazolin-4(1H)-ones
| Compound | Substituent | Melting Point (°C) | Reference |
|---|---|---|---|
| 2-((3,4-Dichlorophenyl)amino)quinazolin-4(1H)-one | 3,4-Dichlorophenyl | 191–193 | |
| 2-((4-Fluorophenyl)amino)quinazolin-4(1H)-one | 4-Fluorophenyl | 143–145 |
Pharmacologically Active Analogues
- Idelalisib (5-fluoro-3-phenyl-2-[(1S)-1-(9H-purin-6-ylamino)propyl]quinazolin-4(3H)-one): A FDA-approved kinase inhibitor for leukemia. The purine substitution at C2 highlights the importance of bulky, heterocyclic groups for target binding, contrasting with the propargyl group’s role in synthetic versatility .
Preparation Methods
Synthesis of Quinazolin-4(1H)-one Core
- The quinazolinone core is prepared by the condensation of 2-aminobenzamide with aldehydes or by cyclization of 2-aminobenzoic acid derivatives.
- For example, 2-aminobenzamide (1 mmol) is reacted with an aldehyde (1.1 mmol) in the presence of sodium metabisulfite (Na2S2O5, 1.5 mmol) in N,N-dimethylformamide (DMF) at 100 °C for 5 hours to yield the quinazolin-4(1H)-one derivative.
N-Propargylation to Obtain 1-(Prop-2-yn-1-yl)quinazolin-4(1H)-one
- The quinazolinone derivative (1 mmol) is treated with propargyl bromide (1.1 mmol) in the presence of potassium carbonate (K2CO3, 1.1 mmol) as a base in DMF.
- The reaction is carried out at room temperature to 24 hours, allowing the nucleophilic nitrogen of the quinazolinone to undergo alkylation with propargyl bromide, affording 1-(Prop-2-yn-1-yl)quinazolin-4(1H)-one in good yields.
- The reaction is typically performed under an inert atmosphere (argon) to prevent side reactions.
Reaction Conditions and Optimization
Representative Experimental Procedure
- Quinazolin-4(1H)-one derivative (1 mmol) is dissolved in DMF.
- Potassium carbonate (1.1 mmol) is added to the solution under argon atmosphere.
- Propargyl bromide (1.1 mmol) is added dropwise at 0 °C, then the mixture is allowed to warm to room temperature and stirred overnight.
- After completion, water is added, and the mixture is extracted with ethyl acetate.
- The organic phase is dried over anhydrous sodium sulfate, concentrated under reduced pressure.
- The crude product is purified by column chromatography using ethyl acetate/petroleum ether mixtures to afford pure 1-(Prop-2-yn-1-yl)quinazolin-4(1H)-one.
Research Findings and Yield Data
- Yields of the N-propargylated quinazolinone derivatives typically range from 70% to 80%, indicating efficient alkylation under the described conditions.
- The reaction tolerates various substituents on the quinazolinone core, including electron-donating and electron-withdrawing groups, without significant loss of yield.
- The propargyl group serves as a versatile handle for further functionalization, such as click chemistry (azide-alkyne cycloaddition), enabling the synthesis of triazole-linked quinazoline derivatives.
Comparative Table of Preparation Methods
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Quinazolinone core formation | 2-Aminobenzamide + Aldehyde + Na2S2O5, DMF, 100 °C, 5 h | 75-85 | Efficient cyclization to quinazolinone |
| N-Propargylation | Quinazolinone + Propargyl bromide + K2CO3, DMF, RT, 24 h | 70-80 | Mild base, inert atmosphere preferred |
Mechanistic Insights
- The N-propargylation proceeds via nucleophilic substitution where the nitrogen of the quinazolinone attacks the electrophilic carbon of propargyl bromide.
- The use of potassium carbonate deprotonates the NH group, enhancing nucleophilicity.
- The reaction is facilitated by the polar aprotic solvent DMF, which stabilizes the ions and promotes substitution.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(Prop-2-yn-1-yl)quinazolin-4(1H)-one?
- Methodology : The compound is typically synthesized via multi-step protocols. A general approach involves alkylation of the quinazolin-4(3H)-one scaffold with propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the prop-2-yn-1-yl group. Alternatively, cyclocondensation of anthranilic acid derivatives with propargylamine precursors may be employed .
- Critical Step : Optimization of reaction temperature (60–80°C) and stoichiometric ratios to minimize side products like N-overalkylation. Purity is often confirmed via column chromatography and NMR analysis .
Q. How is the compound characterized to confirm its structural integrity?
- Techniques :
- ¹H/¹³C NMR : Key signals include the quinazolinone carbonyl (δ ~165–170 ppm in ¹³C NMR) and the propynyl proton triplet (δ ~2.5–3.0 ppm in ¹H NMR).
- FT-IR : Stretching vibrations for C≡C (2100–2260 cm⁻¹) and lactam C=O (1670–1750 cm⁻¹).
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) matching the molecular formula C₁₁H₈N₂O (exact mass: 184.0637 g/mol) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for quinazolinone derivatives?
- Case Study : Discrepancies in cytotoxicity profiles (e.g., IC₅₀ variations across cell lines) may arise from differences in assay conditions (e.g., serum concentration, incubation time) or compound stability.
- Methodology :
- Dose-Response Validation : Repeat assays with standardized protocols (e.g., 24–48 hr incubation, 10% FBS).
- Metabolic Stability Testing : Use hepatic microsomes to assess degradation rates .
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced selectivity?
- Key Modifications :
- Propynyl Group : Replacing the terminal alkyne with a bulkier substituent (e.g., phenylacetylene) improves kinase inhibition by enhancing hydrophobic interactions.
- Quinazolinone Core : Introducing electron-withdrawing groups (e.g., -NO₂ at C6) increases electrophilicity, boosting DNA intercalation potential .
- Data-Driven Example : Analogs with morpholinoethyl side chains (e.g., compound 13 in ) showed 3-fold higher H1-antihistaminic activity than parent structures due to improved binding pocket complementarity.
Q. What experimental designs mitigate challenges in scaling up synthesis for in vivo studies?
- Optimization Steps :
- Solvent Selection : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to simplify purification.
- Catalyst Screening : Transition from homogeneous catalysts (e.g., Pd(PPh₃)₄) to recyclable heterogeneous systems (e.g., Pd/C) for cost efficiency .
- Case Study : A microwave-assisted protocol reduced reaction time from 12 hr to 30 min while maintaining >90% yield for gram-scale synthesis .
Methodological Challenges
Q. How are spectral data interpreted to distinguish regioisomers in propynyl-substituted quinazolinones?
- Diagnostic Peaks :
- NOE Experiments : Irradiation of the propynyl proton enhances signals for adjacent quinazolinone protons, confirming substitution at N1.
- HSQC/TOCSY : Correlate cross-peaks to map coupling networks and rule out O-alkylation byproducts .
Q. What computational tools predict the pharmacokinetic properties of this compound?
- In Silico Models :
- SwissADME : Estimates logP (~2.1), suggesting moderate lipophilicity.
- ProtoPram-II : Predicts moderate blood-brain barrier permeability (BBB score: 0.45), making it a candidate for CNS-targeted studies .
- Validation : Compare predictions with experimental Caco-2 permeability assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
